molecular formula C17H17F3N4O3S2 B2546013 3,5-Dimethyl-4-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole CAS No. 1396874-45-5

3,5-Dimethyl-4-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole

Cat. No.: B2546013
CAS No.: 1396874-45-5
M. Wt: 446.46
InChI Key: HADFQUDSBZSFDN-UHFFFAOYSA-N
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Description

Thiazoles are a type of heterocyclic compound that have a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The trifluoromethyl group is an important functional group in medicinal chemistry, known for its ability to modulate the physical, chemical, and biological properties of molecules .


Synthesis Analysis

Thiazoles can be synthesized through various methods. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other compounds . Trifluoromethyl groups can be introduced into molecules through various methods, including the use of hypervalent iodine compounds as electrophilic CF3-transfer reagents .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The trifluoromethyl group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the molecule .


Chemical Reactions Analysis

Thiazoles can undergo various chemical reactions, including electrophilic substitution and nucleophilic substitution . Trifluoromethyl groups can also participate in various reactions, including nucleophilic and electrophilic substitutions .


Physical and Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The trifluoromethyl group is known to increase the lipophilicity of compounds, which can influence their solubility and other physical-chemical properties .

Scientific Research Applications

Antimicrobial and Antitubercular Activity

Research has shown that derivatives of benzo[d]isoxazole, which include structures similar to the specified compound, have been synthesized and evaluated for antimicrobial and antitubercular activity. A study by Naidu et al. (2014) synthesized a series of novel benzo[d]isoxazole analogues, finding that some exhibited moderate to very good antitubercular activity against Mycobacterium tuberculosis H37Rv strain. These compounds were also evaluated for toxicity against mouse macrophage cell lines, indicating potential for further drug development due to their selectivity profile (Naidu et al., 2014).

Anticancer Evaluation

Another study by Turov (2020) explored the anticancer activity of polyfunctional substituted 1,3-thiazoles, including piperazine substituents, showing effectiveness against various cancer cell lines. This highlights the potential of such structures in developing anticancer agents (Turov, 2020).

Corrosion Inhibition

Research on benzothiazole derivatives, including aspects of the mentioned compound, has demonstrated their efficacy as corrosion inhibitors for carbon steel in acidic environments. Hu et al. (2016) synthesized benzothiazole derivatives that provided higher inhibition efficiencies against steel corrosion, showcasing their potential industrial applications (Hu et al., 2016).

Synthesis and Biological Evaluation

Jagtap et al. (2010) focused on synthesizing novel fluoro substituted sulphonamide benzothiazole compounds, including thiazole for antimicrobial screening. These compounds, related to the specified chemical structure, demonstrated significant antimicrobial activities, indicating their potential as biodynamic agents (Jagtap et al., 2010).

Future Directions

Thiazoles and trifluoromethyl-containing compounds continue to be areas of active research due to their diverse biological activities . Future research may focus on the design and synthesis of new derivatives, investigation of their biological activities, and exploration of their mechanisms of action.

Mechanism of Action

    Target of Action

    Isoxazoles and benzo[d]thiazoles have been found in many important synthetic drug molecules which bind with high affinity to multiple receptors . .

    Biochemical Pathways

    Isoxazoles and benzo[d]thiazoles can affect various biochemical pathways due to their ability to bind to multiple receptors . .

Properties

IUPAC Name

3,5-dimethyl-4-[4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O3S2/c1-10-15(11(2)27-22-10)29(25,26)24-8-6-23(7-9-24)16-21-14-12(17(18,19)20)4-3-5-13(14)28-16/h3-5H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADFQUDSBZSFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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